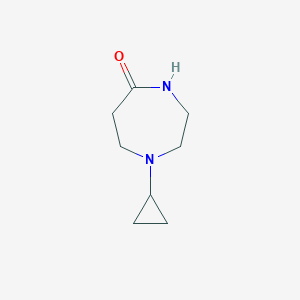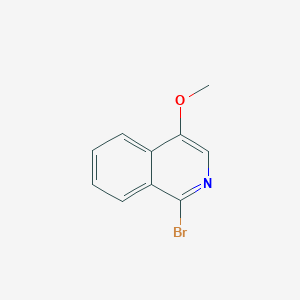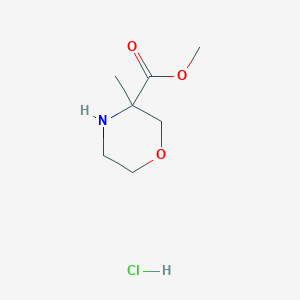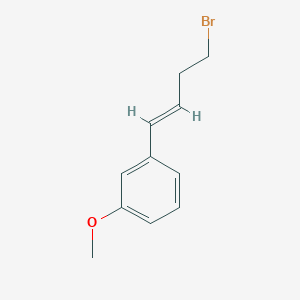
2-溴-4-(三氟甲氧基)苯乙炔
描述
2-Bromo-4-(trifluoromethoxy)phenylacetylene is a chemical compound with the CAS Number: 1426290-11-0 . It has a molecular weight of 265.03 . The IUPAC name for this compound is 2-bromo-1-ethynyl-4-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-(trifluoromethoxy)phenylacetylene is 1S/C9H4BrF3O/c1-2-6-3-4-7(5-8(6)10)14-9(11,12)13/h1,3-5H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-4-(trifluoromethoxy)phenylacetylene is a solid at room temperature . It should be stored at ambient temperature .科学研究应用
Aryne Route to Naphthalenes
由Schlosser和Castagnetti(2001)的研究表明,使用2-溴-4-(三氟甲氧基)苯乙炔可以生成芳烃。这些芳烃可以与呋喃相互作用,产生环加成物,进一步处理成各种萘和萘酚,或进行溴化和其他反应 (Schlosser & Castagnetti, 2001)。
聚合催化剂
Tlenkopachev等人(1989)研究了苯乙炔的聚合,包括类似于2-溴-4-(三氟甲氧基)苯乙炔的衍生物,使用钨和钼催化剂。这个过程产生了成膜聚合物,暗示在材料科学中的潜在应用 (Tlenkopachev et al., 1989)。
有机氟化合物的合成
Castagnetti和Schlosser(2001)还展示了使用2-, 3-和4-(三氟甲氧基)苯基锂合成各种有机氟化合物,这些化合物可以从溴前体如2-溴-4-(三氟甲氧基)苯乙炔中得到。这些化合物在制药和农药中有广泛应用 (Castagnetti & Schlosser, 2001)。
二炔烯的合成
Himbert,Umbach和Barz(1984)描述了一种使用类似于2-溴-4-(三氟甲氧基)苯乙炔的化合物合成非对称取代二炔烯的方法。这种方法对于开发新材料和化学中间体具有重要意义 (Himbert, Umbach, & Barz, 1984)。
溴烯基化和连续流合成
Fukuyama等人(2009)研究了苯乙炔的溴烯基化反应,这种反应可能适用于2-溴-4-(三氟甲氧基)苯乙炔。这个过程可以应用于连续流合成,表明潜在的工业应用 (Fukuyama et al., 2009)。
荧光发射纳米颗粒
Fischer,Baier和Mecking(2013)展示了使用溴取代的苯衍生物制备荧光发射调谐纳米颗粒。这项研究暗示了在成像和传感技术中的潜在应用 (Fischer, Baier, & Mecking, 2013)。
甲氧羰基化催化剂
De Pater等人(2005)使用类似于2-溴-4-(三氟甲氧基)苯乙炔的取代苯乙炔合成了钯配合物。这些配合物在苯乙炔的甲氧羰基化反应中进行了测试,这是有机合成中相关的反应 (De Pater et al., 2005)。
含氟苯乙炔的制备
Kodaira和Okuhara(1988)开发了一种制备含氟苯乙炔的方法,可能包括2-溴-4-(三氟甲氧基)苯乙炔的衍生物。这项研究对于开发新的氟化有机化合物具有重要意义 (Kodaira & Okuhara, 1988)。
新型萘酰亚胺衍生物的合成
Yang等人(2005)使用溴取代的苯乙炔合成了新型萘酰亚胺衍生物。这些化合物具有独特的吸收和荧光性质,与光子材料领域相关 (Yang et al., 2005)。
安全和危害
属性
IUPAC Name |
2-bromo-1-ethynyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-3-4-7(5-8(6)10)14-9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKIQDKDHQHKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238902 | |
| Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1426290-11-0 | |
| Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)
![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)


![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)





![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)
![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)